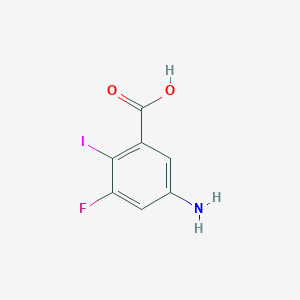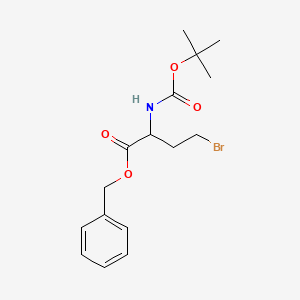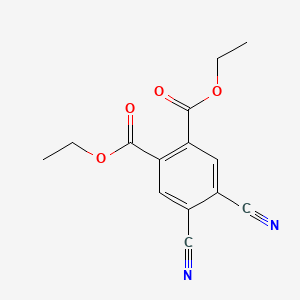![molecular formula C79H60O5P+ B14783878 4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide is a complex organic compound known for its unique structural properties This compound is part of the dioxaphosphepine family, which is characterized by a dioxaphosphepine ring system
準備方法
The synthesis of 4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide involves multiple steps. The synthetic route typically starts with the preparation of the dioxaphosphepine ring system, followed by the introduction of the diphenylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another functional group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .
科学的研究の応用
4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the molecular targets .
類似化合物との比較
Compared to other similar compounds, 4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide stands out due to its unique structural features and versatility. Similar compounds include:
- (3aS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine .
- (3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine .
These compounds share similar dioxaphosphepine ring systems but differ in their substituents, which can significantly impact their chemical properties and applications.
特性
分子式 |
C79H60O5P+ |
|---|---|
分子量 |
1120.3 g/mol |
IUPAC名 |
4,4,8,8-tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide |
InChI |
InChI=1S/C79H60O5P/c1-77(2)81-75-76(82-77)79(73-51-67(59-35-19-7-20-36-59)45-68(52-73)60-37-21-8-22-38-60,74-53-69(61-39-23-9-24-40-61)46-70(54-74)62-41-25-10-26-42-62)84-85(80)83-78(75,71-47-63(55-27-11-3-12-28-55)43-64(48-71)56-29-13-4-14-30-56)72-49-65(57-31-15-5-16-32-57)44-66(50-72)58-33-17-6-18-34-58/h3-54,75-76H,1-2H3/q+1 |
InChIキー |
GETIBSMHCIMPRS-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2C(O1)C(O[P+](=O)OC2(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B14783808.png)





![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)


![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)
![cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)
